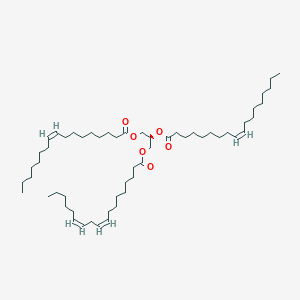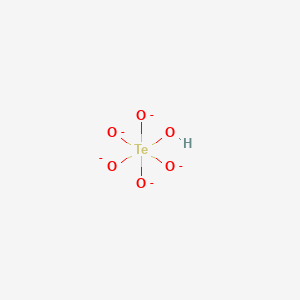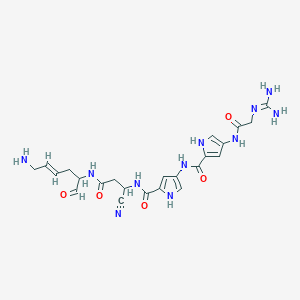
Steroid antagonist, 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid antagonist, 2 is a compound that functions by inhibiting the activity of steroid hormones. Steroid hormones are derivatives of cholesterol and play crucial roles in various physiological processes, including metabolism, immune response, and reproductive functions. Steroid antagonists are used to block the effects of these hormones, making them valuable in treating conditions like hormone-dependent cancers, cardiovascular diseases, and other disorders related to steroid hormone imbalance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of steroid antagonist, 2 typically involves multiple steps, starting from a steroidal precursor. The process often includes functional group modifications, such as hydroxylation, oxidation, and esterification. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving consistent quality and minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Steroid antagonist, 2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other substituents, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation of a hydroxyl group in this compound might yield a ketone, while reduction of a ketone might produce an alcohol .
Applications De Recherche Scientifique
Steroid antagonist, 2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the role of steroid hormones in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating hormone-dependent cancers, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
Steroid antagonist, 2 exerts its effects by binding to steroid hormone receptors, thereby preventing the natural hormones from activating these receptors. This inhibition can occur through competitive binding at the receptor site or by altering the receptor’s conformation, rendering it inactive. The molecular targets include receptors for estrogen, androgen, glucocorticoid, and mineralocorticoid hormones. The pathways involved often include modulation of gene expression and inhibition of hormone-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
Steroid antagonist, 2 can be compared with other steroid antagonists such as:
Spironolactone: A mineralocorticoid receptor antagonist used to treat conditions like hypertension and heart failure.
Tamoxifen: An estrogen receptor antagonist used in the treatment of breast cancer.
Flutamide: An androgen receptor antagonist used in the treatment of prostate cancer
Uniqueness
What sets this compound apart from these compounds is its specific binding affinity and selectivity for certain steroid hormone receptors, which can result in fewer side effects and improved therapeutic outcomes in certain conditions .
Similar Compounds
- Spironolactone
- Tamoxifen
- Flutamide
- Eplerenone
- Mifepristone
Propriétés
Formule moléculaire |
C29H34O2 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1 |
Clé InChI |
NSUUUQRFPXZFLI-ZPCMSWJYSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O |
Synonymes |
RU 43044 RU-43044 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)


![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)



![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)



